molecular formula C7H5Cl2I B115885 1,2-Dichloro-4-(iodomethyl)benzene CAS No. 142523-67-9

1,2-Dichloro-4-(iodomethyl)benzene

Cat. No.: B115885
CAS No.: 142523-67-9
M. Wt: 286.92 g/mol
InChI Key: ADWOWXDEIUANIT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(iodomethyl)benzene is an organic compound with the molecular formula C7H5Cl2I. It is a derivative of benzene, where two chlorine atoms and one iodomethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-(iodomethyl)benzene can be synthesized through several methods. One common method involves the iodination of 1,2-dichlorotoluene. The reaction typically requires the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the substitution of the methyl group with an iodomethyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-(iodomethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

1,2-Dichloro-4-(iodomethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(iodomethyl)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biological molecules, leading to various biological effects. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-4-(iodomethyl)benzene is unique due to the presence of both chlorine and iodomethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in various research applications .

Properties

IUPAC Name

1,2-dichloro-4-(iodomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWOWXDEIUANIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CI)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376670
Record name 1,2-dichloro-4-(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142523-67-9
Record name 1,2-dichloro-4-(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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